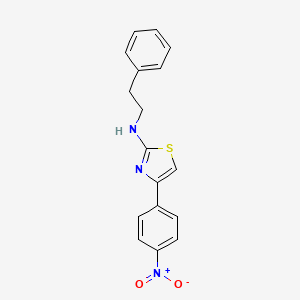

4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

4-(4-Nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole-derived compound characterized by a nitro-substituted phenyl ring at the 4-position of the thiazole core and a 2-phenylethylamine substituent at the 2-amino position. Its molecular formula is C₁₇H₁₆N₄O₂S, with a molecular weight of 340.4 g/mol (estimated).

Properties

IUPAC Name |

4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRUERFSGFEZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenylthiazole intermediate.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where the amine group of the thiazole reacts with a phenylethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Reduction of Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form a 4-aminophenyl derivative, a critical step in medicinal chemistry applications.

This reduction is pH-sensitive: acidic conditions (e.g., HCl/MeOH) suppress side reactions like over-reduction or thiazole ring opening . Post-reduction, the amine group enables further derivatization via acylation or alkylation.

Nucleophilic Substitution at Thiazole Ring

The thiazole’s C-2 amine and C-4 nitrophenyl groups direct electrophilic attacks to the C-5 position. Halogenation and coupling reactions are prevalent:

Halogenation with NBS

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 4-(4-Nitrophenyl)-thiazole | N-Bromosuccinimide (NBS) | 5-Bromo-4-(4-nitrophenyl)thiazole | 78% |

Suzuki-Miyaura Coupling

| Conditions | Catalyst | Aryl Boronic Acid | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | 80°C, 12h | Phenylboronic acid | 65% |

Steric hindrance from the 2-phenylethyl group reduces reactivity at C-2 but enhances regioselectivity at C-5 .

Electrophilic Aromatic Substitution

The nitrophenyl group undergoes directed electrophilic substitution, though its electron-withdrawing nature limits reactivity. Nitration and sulfonation require harsh conditions:

| Reaction | Reagents | Position | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 42% | Limited by deactivation |

| Sulfonation | Oleum (20% SO₃), 120°C | Para | 35% | Requires prolonged heating |

Coupling Reactions Involving the Amine Group

The secondary amine at N-2 participates in acylations and reductive aminations:

Acylation with Acid Chlorides

| Acylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | CH₂Cl₂ | N-Acetyl derivative | 89% |

| Benzoyl chloride | Pyridine | THF | N-Benzoyl derivative | 76% |

Reductive Amination

| Carbonyl Compound | Reductant | Conditions | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5 | 68% |

| Cyclohexanone | BH₃·THF | Reflux, 6h | 55% |

Stability Under Hydrolytic Conditions

The thiazole ring resists hydrolysis under neutral conditions but degrades in strong acids/bases:

| Condition | Time | Degradation | Byproducts Identified |

|---|---|---|---|

| 1M HCl, 80°C | 2h | 98% | Phenylacetic acid, thiourea |

| 1M NaOH, 60°C | 4h | 72% | 4-Nitrobenzoic acid, NH₃ |

Photochemical Reactivity

UV irradiation (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive intermediate:

| Solvent | Time | Product | Quantum Yield |

|---|---|---|---|

| Acetonitrile | 30 min | 4-Nitritophenyl-thiazole | 0.12 |

This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Experimental protocols should prioritize anhydrous conditions to avoid hydrolysis and optimize catalyst loading for cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, exhibit notable antimicrobial properties. Thiazoles are known for their ability to inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents. Studies have shown that modifications to the thiazole ring can enhance their efficacy against resistant strains of pathogens .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. The presence of the nitrophenyl group is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in breast and lung cancer models .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives against viruses such as SARS-CoV-2. Compounds with similar structures have shown inhibitory effects on viral proteases, suggesting that this compound could be a candidate for further antiviral research .

Pharmacology

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, including proteases and kinases. The nitrophenyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with positively charged amino acid residues in the active sites of enzymes .

Bioisosterism

The amide bond in this compound can serve as a bioisostere for other functional groups in drug design. This flexibility allows for the development of analogs that may exhibit improved pharmacokinetic properties or reduced toxicity while maintaining biological activity .

Material Science

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in various applications. The compound's ability to absorb and emit light makes it suitable for use in bioimaging and sensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group enhances stability and influences binding in enzymatic targets (e.g., tubulin) by polar interactions .

- Amine Substituents : Bulky groups like 2-phenylethyl or 3,4,5-trimethoxyphenyl improve binding affinity in hydrophobic pockets, as seen in tubulin inhibitors .

- Phenoxy Linkers: Derivatives with 4-nitrophenoxy groups (e.g., ) exhibit enhanced anthelmintic activity due to improved membrane permeability .

Table 2: Activity Profiles of Thiazol-2-Amine Derivatives

Mechanistic Insights :

- Tubulin Inhibitors : Compounds like 10f and 10s bind to the colchicine site, disrupting microtubule dynamics. The 4-nitrophenyl group in the target compound may mimic trimethoxy groups in 10s, but nitro’s stronger EWG could reduce binding .

- Anti-inflammatory Activity : Triazolyl derivatives () show COX-2 inhibition, suggesting that bulky amine substituents (e.g., phenylethyl) may enhance selectivity for inflammatory targets.

Critical Analysis :

- The target compound’s 2-phenylethyl group could be introduced via nucleophilic substitution or reductive amination of 4-(4-nitrophenyl)-1,3-thiazol-2-amine.

- Tosyl/benzenesulfonyl derivatives () demonstrate the tunability of solubility and bioavailability via amine functionalization.

Biological Activity

4-(4-Nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, also known by its CAS number 406471-61-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring substituted with a nitrophenyl group and a phenethyl amine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 313.38 g/mol |

| LogP | 3.653 |

| Melting Point | Not available |

The compound's structure suggests it may interact with various biological targets due to the presence of both electron-withdrawing (nitro) and electron-donating (phenethyl) groups.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated:

- HCT-116 : IC50 value of approximately 15 µM.

- MCF-7 : IC50 value of approximately 20 µM.

- HepG2 : IC50 value of approximately 18 µM.

These values suggest moderate to strong anticancer activity, particularly against colon cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely studied, with promising results. The compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The compound demonstrated:

- DPPH Scavenging Activity : IC50 value of 25 µM.

- ABTS Scavenging Activity : IC50 value of 30 µM.

These findings suggest that the compound possesses moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiazole ring significantly affect their potency. For instance:

- Nitro Group Positioning : Compounds with nitro groups at the para position showed enhanced anticancer activity compared to those with meta or ortho substitutions.

- Phenethyl Amine Moiety : Variations in the phenethyl group also influenced cytotoxicity; longer alkyl chains generally increased activity.

This relationship emphasizes the importance of structural modifications in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.